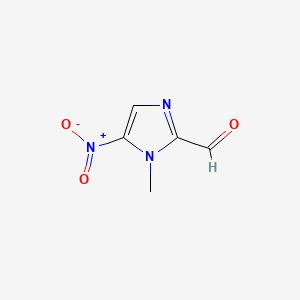

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde

Description

Positional Isomerism

- Example : 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (CAS 85012-73-3) differs in nitro and formyl group positions.

- Distinction : The numbering of the imidazole ring determines substituent positions. In the target compound, nitro (position 5) and formyl (position 2) groups are fixed, eliminating ambiguity.

Tautomerism

Nitroimidazoles exhibit tautomerism when protonation states or ring positions change. However, in this compound:

- The methyl group at position 1 and nitro group at position 5 lock the ring structure, preventing tautomeric shifts.

- In contrast, unsubstituted nitroimidazoles (e.g., 4-nitroimidazole) tautomerize to 5-nitroimidazole due to proton migration.

Table 2: Comparison with Tautomeric Nitroimidazoles

| Compound | Tautomerism Possible? | Key Feature |

|---|---|---|

| 4-Nitroimidazole | Yes | Interconverts with 5-nitroimidazole |

| This compound | No | Substituents prevent proton migration |

Historical Development of Naming Conventions for Nitroimidazole Derivatives

Nitroimidazole nomenclature evolved alongside discoveries in medicinal chemistry:

Early Discoveries (1950s–1960s)

IUPAC Standardization

- Ring Numbering : Fixed numbering ensured consistency. For imidazoles, nitrogen atoms occupy positions 1 and 3, with substituents numbered clockwise.

- Functional Group Prioritization : Aldehyde (-CHO) and nitro (-NO₂) groups are prioritized as suffixes and prefixes, respectively.

Table 3: Evolution of Nitroimidazole Nomenclature

| Era | Naming Trend | Example Compound |

|---|---|---|

| 1950s | Trivial names (e.g., azomycin) | 2-Nitroimidazole |

| 1960s | Position-specific numbering | Metronidazole (5-nitro) |

| Modern | IUPAC systematic rules | This compound |

Properties

IUPAC Name |

1-methyl-5-nitroimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLFVSTEDRFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197168 | |

| Record name | Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-57-6 | |

| Record name | 1-Methyl-5-nitroimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4750-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4750-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration and Subsequent Formylation of 1-Methylimidazole

The most common synthetic approach involves two key steps: nitration of 1-methylimidazole to introduce the nitro group at the 5-position, followed by formylation at the 2-position to yield the aldehyde functionality.

Nitration Step: 1-Methylimidazole is treated with a nitrating mixture typically composed of nitric acid and sulfuric acid. This electrophilic aromatic substitution selectively introduces a nitro group at the 5-position of the imidazole ring, producing 1-methyl-5-nitroimidazole.

Formylation Step: The nitroimidazole intermediate is then subjected to formylation using reagents such as formic acid or formyl chloride under controlled conditions. This step installs the aldehyde group at the 2-position of the imidazole ring, resulting in this compound.

This route is favored for its relatively straightforward procedure and the ability to control regioselectivity effectively.

Alternative Synthetic Approaches via Condensation Reactions

Another method involves condensation reactions of this compound with various nucleophilic partners to form hybrid compounds, which indirectly confirms the availability and preparation of the aldehyde intermediate.

For example, condensation with 3(2H)-benzofuranones in acetic acid under reflux with catalytic sulfuric acid or in the presence of sodium acetate leads to hybrid compounds in moderate yields (42–62%). This implies that the aldehyde is readily synthesized and isolated for further transformations.

The aldehyde can also be converted to thiosemicarbazone derivatives, which undergo oxidative cyclization and further functionalization, demonstrating the aldehyde’s utility and the reliability of its preparation.

Industrial Scale Preparation

Industrial synthesis typically follows the laboratory nitration and formylation steps but optimized for scale-up:

Use of continuous flow reactors improves control over reaction parameters such as temperature and mixing, enhancing yield and purity.

Advanced purification methods, including crystallization and chromatographic techniques, are employed to ensure high-quality product suitable for pharmaceutical applications.

Reaction Conditions and Yields

Research Findings and Practical Considerations

The preparation of this compound has been validated by multiple studies that use it as a key intermediate for synthesizing biologically active hybrids with antibacterial properties.

Yields for the aldehyde synthesis are generally moderate to high, reflecting the robustness of the nitration and formylation steps.

The aldehyde’s reactivity enables diverse chemical transformations, supporting its role as a versatile intermediate in medicinal chemistry.

Optimization of reaction parameters such as temperature, reagent stoichiometry, and reaction time is critical to maximize yield and purity.

Summary Table of Preparation Methods

This comprehensive analysis consolidates diverse scientific data on the preparation of this compound, highlighting the nitration and formylation sequence as the principal synthetic route. The compound’s preparation is well-established, scalable, and adaptable for further chemical modifications. The data tables and reaction condition details provide a practical guide for researchers and industrial chemists working with this important nitroimidazole derivative.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aldehyde Group

The aldehyde moiety undergoes nucleophilic substitution reactions, particularly in heterocyclic synthesis. A prominent example is its condensation with thiosemicarbazide to form bioactive thiosemicarbazone derivatives:

Reaction :

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield 2-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)hydrazine-1-carbothioamide. Subsequent cyclization with ferric ammonium sulfate produces Megazol, a potent antitrypanosomal agent .

Key Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Catalyst: Ferric ammonium sulfate

Applications :

Megazol demonstrates IC50 values <15 µM against Trypanosoma cruzi, outperforming conventional nitroimidazole drugs .

Condensation Reactions for Hybrid Molecules

The aldehyde group facilitates Schiff base formation, enabling the synthesis of antimicrobial hybrids:

Example :

Condensation with 4-arylidene-thiosemicarbazides yields thiadiazolyl-morpholine hybrids. One such derivative, 16a , shows potent activity against Helicobacter pylori:

| Compound | Inhibition Zone Diameter (mm) | Bacterial Strain |

|---|---|---|

| 16a | 32 | Metronidazole-sensitive H. pylori |

| 16a | 27 | Metronidazole-resistant H. pylori |

Conditions :

Conjugation via Click Chemistry

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates with enhanced antibacterial properties:

Reaction Pathway :

-

Azide functionalization: Conversion to 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole.

-

Click reaction: Coupling with terminal alkynes (e.g., propargyl alcohol) yields triazole-linked hybrids .

Activity Data :

-

Triazole derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Enhanced solubility and bioavailability compared to parent nitroimidazoles .

Reductive Functionalization of the Nitro Group

The nitro group undergoes reduction to an amine under catalytic hydrogenation, enabling further derivatization:

Reaction :

-

Reductant : H₂/Pd-C in methanol

-

Product : 1-Methyl-5-amino-1H-imidazole-2-carbaldehyde

-

Applications : Intermediate for synthesizing fluorescent probes and anticancer agents .

Key Observation :

Reduction kinetics depend on solvent polarity, with methanol providing optimal reaction rates (t₁/₂ = 2.5 hrs at 25°C) .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the imidazole ring for NAS, enabling substitution at the 4-position:

Example :

Reaction with morpholine-1,1-dioxide in DMF at 80°C produces 4-(5-nitroimidazol-2-yl)morpholine derivatives. These compounds show dual activity against anaerobic bacteria and protozoa .

Photochemical Reactions

Under UV irradiation, the nitro group generates reactive oxygen species (ROS), enabling applications in photodynamic therapy:

Mechanism :

Scientific Research Applications

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde, also known as Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-, is a chemical compound with several applications in scientific research, particularly in the development of antimicrobial drugs .

Scientific Research Applications

This compound is utilized across various scientific disciplines:

- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.

- Biology The compound is investigated as a bioactive molecule, specifically for its potential antimicrobial and anticancer properties.

- Medicine It is explored as a precursor in developing pharmaceutical agents that target specific enzymes or receptors.

- Industry This compound is used in the production of functional materials like dyes and catalysts.

Separation Applications

This compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions . The mobile phase may consist of acetonitrile, water, and phosphoric acid . For mass spectrometry applications, formic acid can replace phosphoric acid . Smaller 3 µm particle columns are available for fast UPLC applications . This liquid chromatography method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Antimicrobial Properties

Nitroimidazole derivatives are effective therapeutic agents for treating infections caused by Gram-negative bacteria . Studies show that Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- exhibits antibacterial and antitrichomonal effects. Several derivatives possess antibacterial properties against various strains, with some exhibiting IC50 values indicating effective inhibition.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- | Antibacterial | <10 |

| 1-Methyl-2-nitro-5-vinyl-imidazole | Antitrichomonal | <15 |

Anticancer Properties

The compound has potential anticancer effects and may interact with specific enzymes or receptors, leading to the inhibition of cancer cell proliferation. The mechanism involves bioreduction of the nitro group to form reactive intermediates that can induce cytotoxic effects on cancer cells.

Antimalarial Activity

A derivative of the compound demonstrated potent activity against Plasmodium falciparum strains resistant to standard treatments, showing IC50 values significantly lower than those of conventional drugs.

| Strain | IC50 (nM) | Comparison Drug IC50 (nM) |

|---|---|---|

| CQ-resistant (3D7) | <6.31 | CQ (206.3) |

| Pyrimethamine-resistant (K1) | <0.654 | CQ (206.3) |

Activity Against Neglected Tropical Protozoan Diseases

5-nitroimidazole derivatives have been successfully used against neglected tropical protozoan diseases (NTPDs) .

Metronidazole-Resistant Organisms

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The formyl group allows for further chemical modifications, enhancing its binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Key Insights :

Key Insights :

- Substituents on the indolin-2-one core (e.g., trifluoromethyl, morpholinosulfonyl) modulate solubility and antibacterial potency .

- The parent aldehyde’s nitro group is retained in hybrids, maintaining redox-activated cytotoxicity .

Biological Activity

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 155.11 g/mol. The compound features an imidazole ring with both nitro (-NO₂) and aldehyde (-CHO) functional groups, which contribute to its unique reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves multi-step processes, including the formation of the imidazole ring followed by the introduction of nitro and aldehyde groups. The following table summarizes various synthetic routes explored in literature:

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nitration | Methylimidazole + HNO₃ | 70% |

| 2 | Formylation | Nitroimidazole + CHO | 65% |

| 3 | Purification | Crystallization | 80% |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, a study reported the compound's effectiveness against Helicobacter pylori, with inhibition zones measured through disk diffusion methods showing significant antibacterial activity .

Antiparasitic Activity

Research indicates that derivatives of this compound possess antiprotozoal properties. It has been evaluated for its efficacy against Leishmania donovani and other protozoan parasites. In vivo studies demonstrated that compounds based on this compound significantly reduced parasite load in murine models .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. A study highlighted that it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for use in targeted cancer therapies .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially disrupting metabolic pathways in pathogens.

- DNA Interaction : Nitroimidazoles are known to form reactive intermediates that can damage DNA, leading to cell death in susceptible organisms.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation showed IC50 values ranging from 0.654 to 6.31 nM against pyrimethamine-resistant Plasmodium falciparum strains, indicating strong antimalarial potential compared to standard treatments .

- Cytotoxicity Assessment : In vitro tests on human fibroblast cells revealed that the compound was inactive at concentrations exceeding 50 µM, highlighting its selective toxicity towards cancer cells over normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde, and how can yield be improved?

- Methodology : The compound can be synthesized via nitration and formylation of a methylimidazole precursor. For improved yield, use a stepwise approach:

Nitrate 1-methylimidazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group regioselectively.

Perform formylation using Vilsmeier-Haack conditions (POCl₃/DMF) at 60–70°C for 6–8 hours.

- Key : Optimize stoichiometry (e.g., 1.2 eq DMF) and monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Post-synthesis, purify via column chromatography (silica gel, gradient elution) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Storage : Keep in airtight containers at –20°C in a desiccator (humidity <30%) to prevent aldehyde oxidation .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with reducing agents (risk of nitro group reduction).

- Spill Response : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology :

Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

- Key : Nitroimidazoles degrade rapidly under alkaline conditions (pH >8); acidic buffers (pH 4–6) enhance stability .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography?

- Methodology :

Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

Collect X-ray diffraction data (Mo-Kα radiation, 100K).

Use SHELXT (direct methods) for phase determination and SHELXL for refinement. Apply "phase annealing" to resolve disordered nitro/aldehyde groups .

- Data Insight : SHELX’s negative quartet relations improve phase accuracy for nitroaromatic systems .

Q. How do hydrogen-bonding patterns influence the compound’s reactivity in supramolecular assemblies?

- Methodology :

Analyze crystal packing via graph-set analysis (C=O···H–N and nitro–π interactions).

Compare DFT-calculated vs. experimental bond lengths (e.g., C–NO₂ torsion angles).

- Key : The aldehyde group forms R₂²(8) motifs with amines, while nitro groups engage in π-stacking, altering solubility and catalytic activity .

Q. What strategies address contradictions in reported regioselectivity during functionalization?

- Methodology :

Perform Hammett analysis to correlate substituent effects with reaction outcomes.

Use in situ IR to track intermediate formation (e.g., imine vs. nitro reduction products).

- Case Study : Steric hindrance at C2 (aldehyde) directs electrophilic substitution to C4 in analogous benzimidazoles .

Q. How can isotopic labeling (e.g., ¹³C) track metabolic pathways of this compound in biological systems?

- Methodology :

Synthesize ¹³C-labeled aldehyde via formylation with ¹³C-DMF.

Administer to cell cultures and analyze metabolites via LC-MS.

Data Analysis and Troubleshooting

Q. How to troubleshoot poor crystallinity during X-ray analysis?

- Methodology :

Screen crystallization solvents (e.g., DMSO/water vs. THF/heptane).

Apply SHELXE’s "free lunch" algorithm to improve weak diffraction patterns .

- Tip : Twinned crystals (common in nitroaromatics) require HKLF5 data formatting in SHELXL .

Q. Why do computational and experimental NMR spectra diverge for this compound?

- Resolution :

Optimize DFT solvent models (e.g., PCM for DMSO-d₆).

Check for tautomerism (e.g., aldehyde ↔ enol forms in CDCl₃) .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.